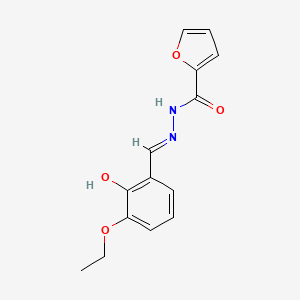![molecular formula C19H13NO2S B11982083 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone CAS No. 302913-60-6](/img/structure/B11982083.png)
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone is a complex organic compound with the molecular formula C19H13NO2S. This compound is part of the pyrrolo[1,2-a]quinoline family, which is known for its diverse biological activities and functional properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone typically involves the cyclization of 2-substituted quinolines. One common method is the In(III)-catalyzed 5-exo-dig aza-Conia-ene reaction, which efficiently promotes the cyclization of 2-(but-3-yn-1-yl)quinolines . The reaction conditions often include the use of indium acetate (In(OAc)3) and benzoic acid (PhCOOH) as catalysts.
Industrial Production Methods
the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts .
化学反応の分析
Types of Reactions
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
科学的研究の応用
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is linked to the inhibition of hypoxia-inducible factor-α transactivation, which plays a crucial role in tumor growth and survival . The compound may also interact with other cellular pathways, leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
1-Benzoyl-3-cyanopyrrolo[1,2-a]quinolines: Known for their apoptosis-inducing activity against various cancer cell lines.
Benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates: Studied for their antitubercular activity.
Gephyrotoxin: An alkaloid with a pyrrolo[1,2-a]quinoline skeleton, isolated from the skin extracts of the Columbian frog Dendrobates histrionicus.
Uniqueness
1-[1-(2-Thienylcarbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone is unique due to its specific thienylcarbonyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a functional material in organic semiconductors and bioimaging applications .
特性
CAS番号 |
302913-60-6 |
|---|---|
分子式 |
C19H13NO2S |
分子量 |
319.4 g/mol |
IUPAC名 |
1-[1-(thiophene-2-carbonyl)pyrrolo[1,2-a]quinolin-3-yl]ethanone |
InChI |
InChI=1S/C19H13NO2S/c1-12(21)14-11-17(19(22)18-7-4-10-23-18)20-15-6-3-2-5-13(15)8-9-16(14)20/h2-11H,1H3 |
InChIキー |
BZXBFCMPPDWQIB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C2C=CC3=CC=CC=C3N2C(=C1)C(=O)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11982018.png)





![methyl N-(2-oxo-2-phenyl-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)carbamate](/img/structure/B11982045.png)
![2-({7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoic acid](/img/structure/B11982058.png)

![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11982073.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11982082.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B11982089.png)
![9-Bromo-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982090.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11982097.png)
